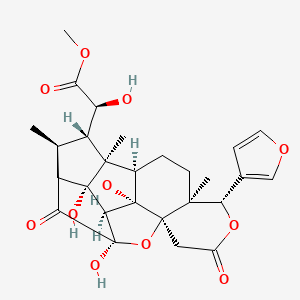

1-O-Deacetyl-2alpha-hydroxykhayanolide E

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBHZUNBSRUQC-UVQHVSCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Biogeographical Distribution, and Advanced Isolation Methodologies for 1 O Deacetyl 2alpha Hydroxykhayanolide E

Identification of Plant Sources and Distribution Patterns

The quest to locate natural sources of 1-O-Deacetyl-2alpha-hydroxykhayanolide E has led researchers to a specific family of flowering plants known for producing a rich array of secondary metabolites.

Occurrence in Meliaceae Family: Swietenia mahagoni, Kigelia africana, and Khaya ivorensis

This compound is a known constituent of plants belonging to the Meliaceae family. Specifically, its presence has been identified in the stems of Khaya ivorensis nih.gov. The Meliaceae family, often referred to as the mahogany family, is a treasure trove of structurally diverse limonoids, a class of highly oxygenated tetranortriterpenoids. While the compound has been directly isolated from Khaya ivorensis, the broader phytochemical landscape of the Meliaceae family suggests its potential presence in other related species.

Kigelia africana, another member of the broader Bignoniaceae family but often studied alongside Meliaceae for its similar chemical constituents, has also been reported to contain a variety of limonoids. researchgate.netresearchgate.netsciencescholar.usnih.gov Although direct isolation of this compound from this plant is documented in secondary sources, the primary isolation reports are crucial for definitive confirmation. The general phytochemical profile of Kigelia africana makes it a plausible source of this compound. researchgate.netresearchgate.netsciencescholar.usnih.gov

Swietenia mahagoni, or West Indian Mahogany, is another prominent member of the Meliaceae family, well-known for its rich limonoid content. nih.govresearchgate.netresearchgate.netijpsr.com While numerous phytochemical investigations have been conducted on S. mahagoni, and a wide array of limonoids have been identified, the presence of this compound has not been explicitly confirmed in the available literature. nih.govresearchgate.netresearchgate.netijpsr.com However, given the close biosynthetic pathways of limonoids within the Meliaceae, its existence in S. mahagoni remains a possibility that warrants further investigation.

Intraspecific and Interspecific Variability in Compound Accumulation

The concentration and accumulation of secondary metabolites like this compound are not uniform across all plants of the same species or even within different individuals. This variability is a well-documented phenomenon in plant chemistry.

Interspecific Variability: The presence and concentration of limonoids, including khayanolides, can vary significantly between different species within the same genus. For instance, while several Khaya species are known to produce a range of limonoids, the specific profile and abundance of these compounds can differ, influencing the likelihood of isolating this compound from each species.

Intraspecific Variability: Even within a single species, such as Khaya ivorensis, the accumulation of this compound can be subject to variation. This can be attributed to genetic differences between individual plants, leading to variations in their metabolic pathways and, consequently, the production of specific limonoids.

Environmental and Developmental Factors Influencing Production

The biosynthesis of plant secondary metabolites is a dynamic process influenced by a multitude of external and internal cues. The production of this compound is likely no exception.

Environmental Factors: A plant's growing environment plays a critical role in its chemical composition. Factors such as climate, geographical location, and soil composition can significantly impact the production of limonoids. nih.govnih.gov For example, studies on other plant species have shown that factors like altitude and annual sunshine duration can be positively correlated with the content of certain secondary metabolites. nih.gov It is plausible that similar environmental pressures could modulate the synthesis of this compound in its source plants.

Developmental Factors: The developmental stage of a plant can also influence the concentration of its chemical constituents. nih.gov The levels of specific limonoids may vary between different plant parts (e.g., leaves, stems, seeds) and at different stages of maturity. For instance, the concentration of certain bioactive compounds in fruits can change as they ripen. Therefore, the timing of harvest can be a critical factor in obtaining the highest yield of this compound.

Comprehensive Extraction and Fractionation Techniques

The journey from a plant source to a purified sample of this compound involves a series of meticulous extraction and separation steps.

Solvent-Based Extraction Optimization (e.g., Methanolic, Ethyl Acetate)

The initial step in isolating this compound involves extracting the compound from the plant material using appropriate solvents. The choice of solvent is critical and is often optimized to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.

Methanolic Extraction: Methanol (B129727) is a polar solvent that is widely used for the initial extraction of a broad range of phytochemicals, including limonoids. researchgate.net Its ability to penetrate plant tissues effectively makes it a suitable choice for a comprehensive primary extraction.

Ethyl Acetate Fractionation: Following an initial broad-spectrum extraction, a process of liquid-liquid fractionation is often employed to partition the compounds based on their polarity. Ethyl acetate, a solvent of intermediate polarity, is frequently used to selectively extract limonoids from the initial crude extract. nih.gov This step helps to concentrate the desired compounds and remove highly polar or non-polar impurities, thereby simplifying the subsequent purification stages. The optimization of extraction parameters, such as the ratio of solvent to plant material and the duration of extraction, is crucial for achieving high efficiency. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Advanced Chromatographic Separation Strategies

Due to the complexity of the crude extract, which contains a multitude of closely related compounds, advanced chromatographic techniques are indispensable for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of individual components in a complex mixture. nih.govmdpi.comnih.gov For the separation of limonoids, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is carefully optimized in a gradient elution to achieve the best possible separation of the target compound from other structurally similar limonoids. nih.govmdpi.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption and degradation of the sample. globalresearchonline.netnih.govresearchgate.netpan.olsztyn.pl This method is particularly well-suited for the separation of natural products like limonoids. In HSCCC, a two-phase solvent system is used, and the separation is achieved based on the differential partitioning of the compounds between the two immiscible liquid phases. The selection of an appropriate solvent system is paramount for a successful separation and is often guided by the partition coefficient (K) of the target compound. Gradient elution techniques can also be applied in HSCCC to enhance the resolution of complex mixtures. nih.gov

Below is an interactive data table summarizing the key aspects of the natural occurrence and isolation of this compound.

| Parameter | Details | References |

| Family | Meliaceae | nih.gov |

| Confirmed Plant Source | Khaya ivorensis (stems) | nih.gov |

| Potential Plant Sources | Kigelia africana, Swietenia mahagoni | researchgate.netresearchgate.netsciencescholar.usnih.govnih.govresearchgate.netresearchgate.netijpsr.com |

| Extraction Solvents | Methanol, Ethyl Acetate | researchgate.netnih.gov |

| Advanced Separation | HPLC, HSCCC | nih.govmdpi.comnih.govglobalresearchonline.netnih.govresearchgate.netpan.olsztyn.pl |

Column Chromatography (Silica Gel, Reversed-Phase)

Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture. For the purification of limonoids like this compound, both normal-phase and reversed-phase chromatography are employed.

In normal-phase chromatography , a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. Less polar compounds travel faster down the column, allowing for separation based on polarity.

Reversed-phase column chromatography , on the other hand, utilizes a non-polar stationary phase, commonly C18-functionalized silica gel, with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). materialharvest.comlibretexts.org In this mode, polar compounds elute first, while non-polar compounds are retained longer. materialharvest.com This technique is particularly effective for separating closely related limonoids. A simple procedure can be used to remove silica gel from the purified compounds using a reversed-phase column. nih.gov

A typical workflow for the isolation of limonoids from a plant extract, which can be adapted for this compound, is as follows:

| Step | Description |

| Initial Fractionation | The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel. |

| Gradient Elution | A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to elute different fractions. |

| Further Purification | Fractions containing the target compound are further purified using repeated column chromatography on silica gel or reversed-phase C18 columns. |

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is an indispensable tool. nih.govrjptonline.org This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of a specific compound. nih.gov

Reversed-phase prep-HPLC is the most common mode for the final purification of limonoids. nih.gov A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile. rjptonline.org The separation is monitored by a detector, often a photodiode array (PDA) detector, which allows for the collection of the pure compound as it elutes from the column. The purity of the collected fractions is then confirmed using analytical HPLC. rjptonline.org

An example of a preparative HPLC method for the isolation of compounds from a plant extract is detailed below:

| Parameter | Specification |

| Column | C18 reversed-phase, 100 mm length |

| Mobile Phase | Methanol (Solvent A, 80% v/v) and Water (Solvent B, 20% v/v) |

| Flow Rate | 5.0 mL/min |

| Detection | Photodiode Array (PDA) at 190–370 nm |

| Temperature | Column at room temperature, Autosampler at 35°C |

Counter-Current Chromatography and Flash Chromatography

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. nih.gov This method is particularly suitable for the separation of moderately polar compounds like limonoids. nih.govnih.gov High-Speed Counter-Current Chromatography (HSCCC) is a modern and efficient version of this technique. nih.gov The selection of a suitable two-phase solvent system is crucial for a successful separation. nih.gov A common system for limonoid separation is a mixture of hexane, ethyl acetate, methanol, and water. nih.gov

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase. It is often used for the initial fractionation of crude extracts to yield semi-pure compounds that can then be further purified by prep-HPLC. acs.org Reversed-phase flash chromatography has also been successfully used for the separation of closely related limonoid glucosides. nih.gov

Crystallization and Solid-Phase Purification Approaches

Crystallization is a powerful technique for the final purification of a compound. libretexts.orglibretexts.org By slowly forming a crystalline solid from a supersaturated solution, molecules of the same type are selectively incorporated into the crystal lattice, leaving impurities behind in the solution. libretexts.org The choice of solvent is critical, and the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org Common crystallization methods include slow evaporation of the solvent, cooling a saturated solution, and vapor diffusion. unifr.ch For compounds that are difficult to crystallize, seeding with a microcrystal of the same or a similar compound can be effective. unifr.ch

Solid-Phase Extraction (SPE) is another purification technique that can be used. It involves passing a solution containing the compound through a solid adsorbent (the stationary phase) that retains the compound of interest. The compound is then eluted with a different solvent. C18 cartridges are commonly used for the purification of phenolic compounds and can be adapted for limonoids.

Purity Assessment and Quality Control in Isolated Natural Products

Ensuring the purity and quality of an isolated natural product is a critical step. purity-iq.compurity-iq.com A combination of analytical techniques is employed to confirm the identity and determine the purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. An analytical HPLC system with a high-resolution column can separate the target compound from any remaining impurities. The purity is typically determined by calculating the peak area of the compound of interest as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and purity assessment. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The absence of signals from impurities in the NMR spectra is a strong indicator of high purity.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The following table summarizes the key analytical techniques used for purity assessment and quality control:

| Technique | Purpose |

| Analytical HPLC | Quantifies the purity of the isolated compound by separating it from impurities. |

| ¹H and ¹³C NMR | Confirms the chemical structure and provides evidence of purity through the absence of impurity signals. |

| Mass Spectrometry (MS/HRMS) | Confirms the molecular weight and elemental composition of the compound. |

By employing these rigorous isolation and purification techniques, followed by comprehensive purity assessment, high-quality this compound can be obtained for further scientific investigation.

Elucidation of Biosynthetic Pathways and Proposed Biogenetic Precursors of 1 O Deacetyl 2alpha Hydroxykhayanolide E

Overview of Triterpene Biosynthesis as a Foundational Pathway

Triterpenoids, including the limonoids, represent a vast and diverse group of natural products derived from a common C30 precursor, squalene (B77637). nih.govnih.gov The biosynthesis of this precursor and its subsequent cyclization into a myriad of skeletal structures form the foundational stage for the generation of compounds like 1-O-Deacetyl-2alpha-hydroxykhayanolide E.

The universal C5 building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.orgresearchgate.net

The Mevalonate (MVA) Pathway: This pathway operates in the cytoplasm, endoplasmic reticulum, and peroxisomes. nih.govresearchgate.net It begins with acetyl-CoA and proceeds through a series of enzymatic reactions involving key intermediates like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and mevalonic acid. youtube.com The MVA pathway is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30), including steroids and limonoids. plos.orgfrontiersin.orgnih.gov Feeding experiments in Azadirachta indica (neem tree) cell cultures using labeled glucose and specific inhibitors have confirmed that the MVA pathway is the primary source for limonoid biosynthesis. nih.govnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Localized exclusively in the plastids, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. researchgate.netyoutube.complos.org This pathway is the main source for the synthesis of smaller terpenoids like monoterpenes (C10) and diterpenes (C20), as well as carotenoids and the side chains of chlorophylls. plos.orgfrontiersin.org While both pathways produce IPP and DMAPP, they are largely compartmentalized, though some exchange of intermediates between the cytoplasm and plastids can occur. wikipedia.orgnih.gov

The commitment to triterpene synthesis involves the sequential head-to-tail condensation of IPP units with DMAPP to form geranyl diphosphate (GPP, C10), and subsequently, farnesyl diphosphate (FPP, C15). nih.govnih.gov Two molecules of FPP, supplied by the MVA pathway, are then joined in a head-to-head condensation reaction to form the first dedicated C30 precursor of triterpenes. nih.gov

| Pathway | Location | Primary Products | Relevance to Limonoids |

| Mevalonate (MVA) Pathway | Cytosol, ER, Peroxisomes | Sesquiterpenes, Triterpenes, Steroids | Primary source of precursors for the triterpene skeleton. nih.govnih.gov |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids | Generally not the direct pathway for limonoid precursors. nih.gov |

The biosynthesis of the diverse array of triterpene skeletons begins with squalene, a C30 hydrocarbon. nih.gov The formation of this key intermediate and its subsequent cyclization are pivotal steps.

First, two molecules of farnesyl diphosphate (FPP) are reductively coupled by the enzyme squalene synthase (SQS) to form squalene. nih.gov This is followed by an oxidation step catalyzed by squalene epoxidase (SE), which introduces an epoxide ring at the C2-C3 position, yielding 2,3-oxidosqualene (B107256). nih.govnih.gov This epoxidation activates the molecule for the subsequent cyclization cascade. nih.gov

The cyclization of 2,3-oxidosqualene is a remarkable enzymatic process catalyzed by oxidosqualene cyclases (OSCs), also known as triterpene synthases. frontiersin.orgchemistryviews.org These enzymes fold the linear 2,3-oxidosqualene substrate into a specific conformation, initiating a cascade of carbocation-mediated ring formations, hydride shifts, and methyl migrations to produce a specific polycyclic triterpene skeleton. researchgate.net The specific OSC involved determines the initial triterpene product. For limonoid biosynthesis in the Meliaceae and Rutaceae families, the initial cyclization is proposed to form a tetracyclic triterpene of the euphane or tirucallane (B1253836) type. nih.govresearchgate.net Recent research has identified an oxidosqualene cyclase from Melia azedarach and Citrus sinensis that produces tirucalla-7,24-dien-3β-ol, strongly suggesting it is the key precursor scaffold for limonoids. nih.gov

Specific Biogenetic Transformations Leading to Limonoid Formation

Starting from the tirucallane-type skeleton, a series of complex and highly orchestrated enzymatic reactions occur to generate the vast diversity of limonoids. These transformations include significant skeletal rearrangements, oxidative cleavage, and the addition of various functional groups.

Limonoids are classified as tetranortriterpenoids because they have lost four carbon atoms from the side chain of their C30 triterpenoid (B12794562) precursor. nih.govscripps.edu This structural modification, along with the formation of a characteristic furan (B31954) ring, is a defining feature of this class of compounds. researchgate.netnih.gov

The transformation from the initial triterpene scaffold to the basic C26 limonoid structure occurs via intermediates known as protolimonoids. nih.gov Melianol is a key protolimonoid intermediate. nih.govsciencedaily.com The process is believed to involve several steps:

Initial Oxidations: The triterpene scaffold undergoes initial oxidations, likely catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov

Skeletal Rearrangement: A key rearrangement is proposed to be initiated by the epoxidation of the C7-C8 double bond in the tirucalla-7,24-dien-3β-ol precursor. nih.gov

Side-Chain Cleavage and Furan Ring Formation: The four carbons (C24, C25, C26, and C27) are cleaved from the side chain. This process is complex and culminates in the formation of a furan ring attached to C17. nih.govresearchgate.net A trio of enzyme classes—aldo-keto reductases (AKRs), cytochrome P450s (CYPs), and 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—have been shown to be collectively responsible for the side-chain cleavage and furan ring construction. acs.org

Khayanolides, such as this compound, are highly modified limonoids belonging to the mexicanolide (B239390) group. researchgate.net The formation of the characteristic khayanolide core involves further oxidative modifications and bond cleavages of a simpler limonoid precursor. The biosynthetic pathway is thought to proceed from a mexicanolide-type precursor to a phragmalin-type structure, which is characteristic of many khayanolides. researchgate.net

The key transformations to form the mexicanolide skeleton involve the oxidative cleavage of the D-ring of the limonoid core. This is followed by further modifications to form the more complex phragmalin structure, which often features an orthoester bridge. While the exact enzymes for each step in khayanolide formation are not fully elucidated, the types of reactions strongly implicate specific enzyme families.

| Enzyme Class | Proposed Role in Limonoid/Khayanolide Biosynthesis |

| Oxidosqualene Cyclases (OSCs) | Catalyze the initial cyclization of 2,3-oxidosqualene to the tirucallane skeleton. nih.gov |

| Cytochrome P450s (CYPs) | Perform extensive oxidations, epoxidations, and potentially Baeyer-Villiger oxidations for ring expansion and cleavage. frontiersin.orgnih.govacs.org |

| Aldo-Keto Reductases (AKRs) | Involved in the reduction of aldehyde intermediates during side-chain cleavage for furan ring formation. acs.org |

| 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) | Catalyze the final steps in furan ring formation. acs.org |

| Hydrolases (e.g., Carboxylesterases) | Cleave acetyl groups, such as the deacetylation at C-1, and can unmask functional groups for subsequent reactions. nih.govacs.org |

| Acetyltransferases | Add acetyl groups, which can act as protecting groups for intermediates during the biosynthetic process. acs.org |

The final steps in the biosynthesis of this compound involve specific tailoring reactions that add to the structural complexity of the khayanolide core. The name of the compound itself provides clues to its immediate biosynthetic precursors, suggesting it is derived from khayanolide E through enzymatic modification. researchgate.netmedchemexpress.cn

Hydroxylation at C-2: The presence of a hydroxyl group at the C-2alpha position indicates a highly specific oxidation event. This reaction is characteristic of oxygenases , most likely a cytochrome P450 monooxygenase (CYP). These enzymes are well-known for their role in catalyzing regio- and stereospecific hydroxylations on complex triterpenoid scaffolds. frontiersin.orgnih.gov

Deacetylation at C-1: The "1-O-Deacetyl" prefix signifies the removal of an acetyl group from a hydroxyl function at the C-1 position. This reaction is catalyzed by a hydrolase , specifically a carboxylesterase. acs.org The biosynthesis of limonoids is known to employ a strategy of protection and deprotection, where acetyl groups are added to intermediates and later removed. acs.org A precursor, likely 1-O-acetyl-2alpha-hydroxykhayanolide E or a related acetylated compound, would be the substrate for this enzymatic step. This deacetylation is a late-stage modification that yields the final product.

Therefore, the biosynthesis of this compound concludes with at least two specific enzymatic steps acting on a pre-formed khayanolide E-type structure: a hydroxylation likely catalyzed by a CYP, and a deacetylation catalyzed by a carboxylesterase.

Hypothetical Biosynthetic Route to this compound

The biosynthesis of limonoids, including this compound, is believed to originate from the mevalonate (MVA) pathway. nih.gov This fundamental metabolic pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are sequentially assembled to form larger isoprenoid precursors.

The initial steps likely involve the formation of a tetracyclic triterpenoid scaffold, which then undergoes a series of oxidative modifications and rearrangements. These transformations are primarily catalyzed by two key classes of enzymes: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). nih.govnih.govresearchgate.net OSCs are responsible for the cyclization of 2,3-oxidosqualene into various triterpene skeletons, while CYPs introduce oxygen atoms at specific positions, leading to a vast diversity of structures. researchgate.netnih.govresearchgate.net

Deacetylation and Hydroxylation Reactions

The formation of this compound from a precursor like Khayanolide E necessitates two critical enzymatic steps: a deacetylation reaction at the C-1 position and a hydroxylation reaction at the C-2alpha position.

Deacetylation: The removal of an acetyl group is a common modification in the biosynthesis of natural products. This reaction is catalyzed by deacetylases, a class of hydrolase enzymes. In the context of limonoid biosynthesis, the deacetylation of a precursor molecule would expose a hydroxyl group, which can then be a site for further modifications or contribute to the final biological activity of the compound. The deacetylation at C-7 of azadiradione (B1252901) has been noted in the semisynthesis of its derivatives. acs.org

Hydroxylation: The introduction of a hydroxyl group at the C-2alpha position is a crucial step in the formation of this compound. This reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govresearchgate.net These enzymes are known for their ability to perform regio- and stereospecific hydroxylations of complex molecules, playing a pivotal role in the diversification of terpenoid structures. researchgate.netnih.gov The precise CYP enzyme responsible for this specific hydroxylation in khayanolide biosynthesis remains to be identified.

Identification of Key Intermediate Compounds in the Pathway

Based on the structure of the target compound and known limonoid biosynthetic pathways, several key intermediates can be proposed. A likely direct precursor to this compound is Khayanolide E . Khayanolide E possesses the same core mexicanolide skeleton but with an acetyl group at the C-1 position and without the hydroxyl group at C-2.

Further upstream in the biosynthetic pathway, it is hypothesized that mexicanolide-type limonoids are derived from simpler limonoid precursors. A plausible biosynthetic pathway for related swietemicrolides, which are also mexicanolide-type limonoids, has been proposed, suggesting a common origin from more fundamental structures. rsc.orgnih.govrsc.orgresearchgate.net The general biosynthetic route for meliaceous limonoids suggests a progression from a tetracyclic triterpene precursor through various oxidative and rearrangement steps to form the diverse array of known limonoid skeletons.

Investigating Gene Clusters and Enzymes Involved in In Planta Biosynthesis

The biosynthesis of complex specialized metabolites like limonoids is often orchestrated by genes that are physically clustered together in the plant genome. nih.govresearchgate.net These biosynthetic gene clusters (BGCs) facilitate the efficient production of these compounds by ensuring the co-regulation and co-localization of the necessary enzymes.

Research into the genomes of Meliaceae species has revealed the presence of expanded families of genes encoding for terpene synthases, O-methyltransferases, and cytochrome P450s, which are crucial for limonoid biosynthesis. nih.govresearchgate.net These studies suggest that tandem duplication of these genes has played a significant role in the evolution of the diverse limonoid structures found in this family. nih.govresearchgate.net

While specific gene clusters for khayanolide biosynthesis in Khaya species have not yet been definitively identified, comparative transcriptomic analyses in other limonoid-producing plants, such as Citrus, have successfully identified candidate genes, including those for OSCs and CYPs, that are likely involved in limonoid production. frontiersin.orgnih.gov Similar approaches, combining genomic and transcriptomic data, will be instrumental in pinpointing the specific genes and enzymes responsible for the biosynthesis of this compound in Khaya. The identification of these genes and the characterization of their encoded enzymes will not only provide a complete picture of the biosynthetic pathway but also open avenues for the biotechnological production of these valuable compounds.

Mechanistic Investigations of Biological Activities Exhibited by 1 O Deacetyl 2alpha Hydroxykhayanolide E

Enzyme Modulation and Inhibition Profiles

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

No research data is available on the inhibitory effects of 1-O-Deacetyl-2alpha-hydroxykhayanolide E on acetylcholinesterase or butyrylcholinesterase.

Lipoxygenase (LOX) Inhibition

There is no available information regarding the inhibitory activity of this compound against lipoxygenase enzymes.

Impact on NADPH-oxidase Activity

The impact of this compound on NADPH-oxidase activity has not been reported in the scientific literature.

Interactions with Other Enzymatic Systems (e.g., Deacetylation Enzymes)

There is no published data on the interactions of this compound with deacetylation enzymes such as histone deacetylases (HDACs).

Cellular and Molecular Target Engagement

Modulation of Steroid Hormone Receptors (Estrogen Receptor, Progestogen Receptor)

No studies have been found that investigate the modulatory effects of this compound on estrogen or progestogen receptors.

Influence on Inflammatory Pathways (NF-kB, TNF-α)

There is no specific information available in the reviewed literature detailing the influence of this compound on the NF-kB or TNF-α inflammatory pathways. While extracts from Khaya species have shown anti-inflammatory activity, the specific molecular targets and mechanisms for this individual compound have not been elucidated. researchgate.netnih.gov

Potential Interaction with Prostaglandin F2 alpha (PGF2α) Receptors

No studies were found that investigate the interaction between this compound and Prostaglandin F2 alpha (PGF2α) receptors.

Investigation of Effects on Cellular Signaling Cascades

Detailed research on the effects of this compound on cellular signaling cascades is not available.

Investigations into Antimicrobial and Antifungal Potential

While some limonoids isolated from Khaya ivorensis have demonstrated antimicrobial activity against pathogenic microorganisms, specific data, including minimum inhibitory concentration (MIC) values for this compound, are not provided in the reviewed literature. tandfonline.comtandfonline.com Similarly, while some Khaya limonoids have been tested for antifungal activity, specific findings for this compound are not documented. acs.orgchemfaces.com

Assessment of Broad-Spectrum Antimicrobial Effects (General for Limonoids)

Limonoids as a chemical class have demonstrated significant antimicrobial properties. rsc.org Research has shown that these compounds possess a broad spectrum of activity, inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi. nih.gov The structural diversity within the limonoid family contributes to their wide range of biological actions. mdpi.com

Studies on limonoids isolated from various plants, particularly from the Meliaceae family (to which the Khaya genus belongs), have consistently reported antibacterial and antifungal effects. rsc.orgresearchgate.net This suggests that the fundamental chemical scaffold of limonoids is conducive to antimicrobial activity. The mechanisms are varied and can be influenced by the specific structural features of each compound. For instance, some limonoids have shown notable activity against Gram-negative bacteria, which are often more resistant to antibiotics due to their complex outer membrane. researchgate.netnih.govtandfonline.comtandfonline.comnih.gov The lipophilic nature of terpenoids, the broader class to which limonoids belong, is thought to facilitate their interaction with and disruption of microbial cell membranes. mdpi.com

Specificity against Bacterial and Fungal Pathogens

While broad-spectrum activity is a hallmark of limonoids, specific compounds exhibit preferential activity against certain pathogens. Research on mexicanolide (B239390) limonoids from Khaya senegalensis and Khaya ivorensis has provided specific data on their minimum inhibitory concentrations (MICs) against a panel of pathogenic microbes.

For example, certain mexicanolides isolated from K. senegalensis seeds demonstrated antimicrobial activity against Gram-negative bacteria with MIC values below 40 μg/ml. nih.gov Similarly, limonoids from K. ivorensis were active against Gram-negative bacteria at MICs of less than 50 μg/ml. nih.govtandfonline.com Ethanolic extracts from the stem bark and roots of K. ivorensis have also shown significant activity against Gram-positive strains like Staphylococcus aureus and fungal species such as Candida albicans and Candida krusei, with MIC values ranging from 0.3125 to 0.625 mg/mL. phytojournal.com

Although specific MIC data for this compound is not available in the reviewed literature, the data for structurally related limonoids from the same genus provide a strong indication of its potential antimicrobial specificity. The table below summarizes the antimicrobial activity of various limonoids isolated from Khaya species.

| Compound/Extract | Test Organism | Activity (MIC/Inhibition) | Reference |

| Mexicanolide Limonoids (from K. senegalensis) | Gram-negative bacteria | < 40 µg/ml | nih.gov |

| Ivorensines A & B, Ruageanin D (from K. ivorensis) | Gram-negative bacteria | < 50 µg/ml | nih.govtandfonline.com |

| Ethanolic extract of K. ivorensis stem bark | Staphylococcus aureus BAA-917 | 0.3125 mg/mL | phytojournal.com |

| Ethanolic extract of K. ivorensis stem bark | Staphylococcus aureus ATCC 43300 | 0.625 mg/mL | phytojournal.com |

| Ethanolic extract of K. ivorensis | Candida albicans 141S | 0.625 mg/mL | phytojournal.com |

| Ethanolic extract of K. ivorensis | Candida krusei | 0.625 mg/mL | phytojournal.com |

| Methyl angolensate (from K. ivorensis) | Botrytis cinerea | 62.8% inhibition at 1000 mg/L | nih.gov |

| 1,3,7-Trideacetylkhivorin (from K. ivorensis) | Botrytis cinerea | 64.0% inhibition at 1000 mg/L | nih.gov |

Mechanisms of Growth Inhibition and Cellular Disruption

The mechanisms through which limonoids exert their antimicrobial effects are multifaceted and not yet fully elucidated for every compound. However, general mechanisms for terpenoids and specific actions of some limonoids offer significant insights.

A primary mechanism for terpenoids is the disruption of the microbial cell membrane. mdpi.com Their lipophilic character allows them to intercalate into the phospholipid bilayer, leading to a loss of membrane integrity and function. This can result in the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cellular processes like ATP synthesis. mdpi.com

Furthermore, some phytochemicals are known to inhibit nucleic acid synthesis and the activity of crucial enzymes. mdpi.com In the context of limonoids, studies on cancer cells have revealed the induction of apoptosis (programmed cell death) and cell cycle arrest, which involve complex signaling pathways that could have parallels in antimicrobial action. researchgate.net For instance, the regulation of pro- and anti-apoptotic proteins and the disruption of mitochondrial membrane potential are mechanisms that could lead to the death of microbial cells. researchgate.net

Another potential mechanism involves a dual-targeting approach, as seen with some novel antibiotics. nih.gov It is conceivable that limonoids could act on multiple cellular targets simultaneously, such as inhibiting essential metabolic pathways like folate synthesis while also compromising membrane integrity. This multi-target action would be advantageous in overcoming microbial resistance. nih.gov The interaction of limonoids with specific proteins, such as the chaperone protein Hsp47, has also been proposed as a mechanism of action, which could disrupt essential cellular functions in microorganisms. mdpi.com

Effects on Insect Behavior and Physiology (Relating to Limonoids)

Limonoids are well-documented for their potent effects on insects, acting as antifeedants, growth regulators, and insecticides. rsc.orgresearchgate.net These properties make them promising candidates for the development of botanical pesticides. The complex structures of limonoids, such as the phragmalin-type to which this compound belongs, are often associated with these activities.

Antifeedant Properties

One of the most significant effects of limonoids on insects is their ability to deter feeding. Antifeedants are compounds that, when applied to a plant, prevent insects from feeding on it, leading to starvation and eventual death. taylorandfrancis.com This effect is not due to toxicity but rather to a direct inhibition of the feeding response.

The chemical basis for antifeedant activity can be linked to the molecule's structure, including its electrophilic and lipophilic characteristics. nih.gov For limonoids, specific structural moieties are thought to be crucial for this activity. Research on various limonoids has established a clear structure-activity relationship, where even minor modifications to the chemical structure can significantly alter the antifeedant potency.

Khayanolide E, a compound closely related to the subject of this article, has been reported to exhibit good antifeedant activity against the third-instar larvae of Spodoptera littoralis. While specific data for this compound is not detailed in the available literature, the known activity of its structural analogs strongly suggests it possesses similar antifeedant properties. The table below presents antifeedant activity data for related limonoids.

| Compound | Insect Species | Activity | Reference |

| Khayanolide E | Spodoptera littoralis | Good antifeedant activity | |

| Phragmalin Limonoids | Drosophila melanogaster | Antifeedant index (AI) at 1 mM: 32.8% for Compound 44 | rsc.org |

Growth and Development Disruption

Beyond just deterring feeding, limonoids can interfere with the normal growth and development of insects. These compounds are often referred to as insect growth regulators (IGRs) because they can disrupt key physiological processes essential for molting and metamorphosis. researchgate.net

The mechanisms behind this disruption are complex and can involve the modulation of insect hormone signaling pathways. researchgate.net For example, some limonoids are thought to interfere with the action of ecdysteroids, the primary molting hormones in insects. This can lead to incomplete molting, the formation of developmental abnormalities, and a failure to reach the adult stage. researchgate.net

Another proposed mechanism for the insecticidal action of some limonoids is their interaction with heat shock proteins (HSPs). mdpi.com HSPs are crucial for the proper folding of other proteins and are involved in various developmental processes, including metamorphosis. By binding to and inhibiting the function of HSPs, limonoids could trigger a cascade of cellular stress and developmental failures in insects. mdpi.com The disruption of the actin cytoskeleton is another mechanism that has been identified for some limonoids, which would have profound effects on cell division, structure, and movement, thereby impacting insect development. mdpi.com

Structure Activity Relationship Sar Studies of 1 O Deacetyl 2alpha Hydroxykhayanolide E and Its Analogues

Identification of Key Pharmacophoric Features

Pharmacophoric features are the essential steric and electronic properties required for a molecule to interact with a specific biological target and trigger a response. For 1-O-Deacetyl-2alpha-hydroxykhayanolide E, these features are determined by its complex, multi-ring structure and the precise placement of oxygen-containing functional groups.

Limonoids are classified as tetranortriterpenoids, which are complex natural products derived from a triterpene precursor that has lost four carbon atoms. scripps.edu Their characteristic framework is typically a 4,4,8-trimethyl-17-furanylsteroid skeleton. scripps.edunih.gov This intricate and highly oxygenated polycyclic core is fundamental to the broad spectrum of biological activities exhibited by this class of compounds, including antimalarial, insecticidal, and anticancer effects. nih.govresearchgate.netnih.gov

The specific substituents on the limonoid core dramatically modulate the biological activity. The naming of this compound itself highlights two critical modifications from its parent compound, khayanolide E: the removal of an acetyl group at the C-1 position (deacetylation) and the presence of a hydroxyl (-OH) group at the C-2alpha position.

The presence or absence of an acetyl group at C-1 and a hydroxyl group at C-2α directly influences the compound's interaction with biological targets. In a study evaluating the inhibitory effects of various limonoids against certain enzymes, this compound was isolated alongside related compounds, allowing for a direct comparison of their activities. researchgate.net For instance, its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be compared to that of deacetylkhayanolide E, which lacks the 2α-hydroxy group.

This comparison suggests that the 2α-hydroxy group can impact the binding affinity of the molecule to enzyme active sites. The position of substituents is critical; studies on other molecular scaffolds have shown that substitution at a C-2 position can be preferred over a C-1 position for achieving potency. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that a less substituted analogue cannot. Similarly, the deacetylation at C-1 (a free hydroxyl group instead of an ester) alters the local polarity and steric bulk, which can either enhance or diminish activity depending on the specific target.

The following table presents the inhibitory activities of this compound and a related analogue against several enzymes, illustrating the subtle but significant effects of these substituents.

Enzymatic Inhibition by Khayanolide Analogues

| Compound | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrycholinesterase (BChE) IC₅₀ (µM) | Lipoxygenase (LOX) IC₅₀ (µM) |

|---|---|---|---|

| 1-O-Deacetyl-2α-hydroxykhayanolide E | 225.2 ± 0.25 | 241.5 ± 0.31 | 281.2 ± 0.42 |

| Deacetylkhayanolide E | 195.4 ± 0.15 | 210.6 ± 0.24 | 245.5 ± 0.35 |

Data sourced from a study on limonoids isolated from Kigelia africana. researchgate.net The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Synthetic Modification and Derivatization Strategies for SAR Elucidation

To systematically probe these structure-activity relationships, chemists employ synthetic strategies to create a library of analogues where specific parts of the molecule are altered. These derivatization approaches allow for a controlled assessment of how each molecular feature contributes to the biological activity.

Hydroxylation (adding -OH groups) and acylation (adding acyl groups, such as acetyls) at various sites on the limonoid scaffold are common and powerful strategies for SAR studies. The natural diversity of khayanolides, such as the existence of both Khayanolide E (acetylated at C-1) and 1-O-Deacetylkhayanolide E (hydroxylated at C-1), provides a natural starting point for these investigations. nih.gov

Synthetic chemists can build on this by performing regioselective acylation or de-acylation to study the importance of these groups at other hydroxyl-bearing positions. beilstein-journals.orgresearchgate.net For example, the isolation of 1-O-deacetyl-2α-methoxykhayanolide, where the hydroxyl at C-2 has been converted to a methoxy (B1213986) ether, provides a direct probe into the role of the C-2 hydroxyl group's hydrogen bonding capability. researchgate.net Comparing the activity of the hydroxy- versus the methoxy-analogue can reveal whether the hydrogen atom of the hydroxyl is a critical hydrogen bond donor for activity.

The following table shows the activity of a methoxylated analogue compared to the parent hydroxylated compound.

Impact of C-2α Modification on Enzymatic Inhibition

| Compound | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrycholinesterase (BChE) IC₅₀ (µM) | Lipoxygenase (LOX) IC₅₀ (µM) |

|---|---|---|---|

| 1-O-Deacetyl-2α-hydroxykhayanolide E | 225.2 ± 0.25 | 241.5 ± 0.31 | 281.2 ± 0.42 |

| 1-O-deacetyl-2α-methoxykhayanolide | 137.5 ± 0.11 | 185.4 ± 0.16 | 189.6 ± 0.23 |

Data sourced from a study on limonoids isolated from Kigelia africana. researchgate.net The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

More complex modifications involve altering the core ring structure itself. Limonoids are known to exist in various structural classes, including "ring-intact" and "seco-ring" forms, where one of the rings has been opened. nih.gov For example, C-seco limonoids are common and have different biological profiles than their intact-ring counterparts. Synthetically creating such analogues or isolating them from natural sources allows for an evaluation of the importance of the rigid, fused-ring system.

Recent advances in organic synthesis have demonstrated convergent approaches to building the complex tetracyclic core of khayanolide-type limonoids. beilstein-journals.orgresearchgate.net These synthetic routes open the door to creating analogues with fundamentally different ring systems, which would be impossible to achieve by simple modification of the natural product. Furthermore, these synthetic strategies allow for the introduction of non-natural substituents onto the aromatic furan (B31954) ring or elsewhere on the scaffold to probe electronic and steric effects on activity. The principles of substituent effects, where electron-donating or electron-withdrawing groups can alter the reactivity and binding properties of a molecule, are well-established and can be applied to guide the design of more potent khayanolide analogues.

Computational Chemistry and Molecular Modeling for Predicting Activity

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and development, offering insights into the interactions between small molecules and their biological targets. These in silico methods can predict the biological activity of compounds, elucidate their mechanism of action, and guide the synthesis of more potent and selective analogs. While specific computational studies on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of limonoids provides a framework for how its activity can be predicted and understood.

Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, docking studies could be employed to investigate its interaction with potential biological targets, such as various enzymes or receptors implicated in the cellular pathways modulated by limonoids.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between the physicochemical properties of a series of compounds and their experimentally determined activities.

While a specific QSAR model for this compound and its close analogs has not been reported, the principles of QSAR are applicable to this class of compounds. A QSAR study would involve compiling a dataset of structurally related khayanolides and their corresponding biological activities (e.g., insect antifeedant, cytotoxic, or anti-inflammatory activities). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others.

By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model could be developed to predict the activity of new, unsynthesized khayanolide derivatives. Such a model would be invaluable in guiding the design of new analogs with potentially enhanced activity, by identifying the key structural features that are either beneficial or detrimental to the desired biological effect.

Comparative Analysis with Related Limonoids and Khayanolides

The biological activity of this compound can be better understood by comparing it with structurally related limonoids. These comparisons help to elucidate the structure-activity relationships (SAR), highlighting the importance of specific functional groups and structural motifs for a given biological effect.

Deacetylkhayanolide E and Khayanolide B

Deacetylkhayanolide E and Khayanolide B are close structural relatives of this compound. The primary difference lies in the substitution pattern on the A-ring and other parts of the molecule.

Deacetylkhayanolide E is the parent compound to this compound, lacking the 2-alpha-hydroxyl group.

Khayanolide B shares the same rearranged phragmalin core but differs in its oxygenation pattern.

Studies on the antifeedant activity of various khayanolides isolated from Khaya senegalensis have provided valuable SAR data. For instance, Khayanolide B has demonstrated potent antifeedant and growth inhibitory activities against the cotton leafworm, Spodoptera littoralis. nih.gov The presence and position of acetyl and hydroxyl groups can significantly influence the biological activity.

| Compound | Key Structural Difference from this compound | Reported Biological Activity |

| Deacetylkhayanolide E | Lacks the 2-alpha-hydroxyl group. | Weak inhibitory activity against acetylcholinesterase and butyrylcholinesterase. capes.gov.br |

| Khayanolide B | Different oxygenation pattern. | Potent antifeedant and growth inhibitory activity against Spodoptera littoralis. nih.gov |

Other Rearranged Phragmalin-Type Limonoids

The phragmalin-type limonoids are a diverse group of compounds characterized by a rearranged tetranortriterpenoid skeleton. acs.org Many of these compounds, including various phragmalin orthoesters, have been isolated from plants of the Meliaceae family and exhibit a wide range of biological activities, including insect antifeedant, cytotoxic, and anti-inflammatory effects. nih.govcjnmcpu.com

The structural variations within this class, such as the nature and position of ester groups and the presence of orthoester moieties, have a profound impact on their bioactivity. For example, some phragmalin-type limonoid orthoesters have shown the ability to reverse multidrug resistance in cancer cells. nih.gov A comparative analysis suggests that the complex and highly oxygenated structure of these compounds is crucial for their biological effects.

| Compound Type | General Structural Features | Common Biological Activities |

| Phragmalin Orthoesters | Presence of an orthoester bridge, typically involving C-1, C-8, and C-9. | Anti-inflammatory, reversal of multidrug resistance. nih.govcjnmcpu.comnih.gov |

| Other Rearranged Phragmalins | Variations in the core skeleton and substituent groups. | Cytotoxicity, antifeedant activity. acs.org |

Mexicanolides and Phragmalins

Mexicanolides represent another major group of limonoids that are biogenetically related to phragmalins. acs.org They share a common precursor but differ in the final rearranged skeleton. Both mexicanolides and phragmalins are known for their significant biological activities, particularly their insect antifeedant properties. researchgate.netmdpi.com

| Limonoid Class | Key Structural Characteristics | Representative Biological Activities |

| Mexicanolides | B,D-seco-limonoids with a characteristic bicyclo[3.3.1]nonane core. | Antifeedant, cytotoxic, α-glucosidase inhibitory activity. researchgate.netrsc.org |

| Phragmalins | Rearranged mexicanolide (B239390) skeleton, often with additional cyclizations. | Antifeedant, anti-inflammatory, cytotoxic, reversal of multidrug resistance. nih.govacs.orgnih.govnih.gov |

Synthetic and Semi Synthetic Approaches Towards 1 O Deacetyl 2alpha Hydroxykhayanolide E and Analogues

Strategies for Total Synthesis of Complex Limonoid Skeletons

The total synthesis of complex limonoids, such as those belonging to the khayanolide family, represents a pinnacle of achievement in natural product synthesis. ijarsct.co.in These endeavors are not merely academic exercises but are crucial for confirming structures, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a supply of these often scarce natural products for further biological investigation. nih.govnih.gov

Retrosynthetic analysis, a cornerstone of modern synthetic planning, allows for the deconstruction of a complex target molecule into simpler, commercially available starting materials. nih.govyoutube.com While a specific total synthesis of 1-O-Deacetyl-2alpha-hydroxykhayanolide E has not been reported in the reviewed literature, a plausible retrosynthetic analysis of its core can be proposed based on established strategies for other complex limonoids. nih.govcam.ac.uk

The core structure of this compound features a highly oxygenated and stereochemically rich tetracyclic framework. A logical retrosynthetic approach would involve several key disconnections:

Late-Stage Functional Group Interconversion: The hydroxyl and deacetyl groups can be envisioned as being introduced or modified in the final stages of the synthesis.

Ring-Closing Metathesis or Intramolecular Aldol (B89426)/Michael Reactions: The formation of one of the carbocyclic rings, for instance, the D-ring, could be achieved through powerful ring-closing strategies.

Fragment Coupling: A convergent strategy might involve the coupling of two advanced fragments of roughly equal complexity. For instance, an A/B ring system could be coupled with a precursor to the C/D ring system. researchgate.net

Diels-Alder or other Cycloaddition Reactions: The construction of the bicyclo[3.3.1]nonane core, a common feature in many limonoids, could be approached via a cycloaddition reaction to rapidly build molecular complexity. nih.gov

Degraded Limonoid Precursor: An alternative strategy involves starting from a more readily available, degraded limonoid and elaborating it to the desired complex structure. cam.ac.uk

A simplified, hypothetical retrosynthetic pathway is illustrated below:

| Target Molecule/Intermediate | Retrosynthetic Disconnection | Precursor(s) |

| This compound Core | Functional Group Interconversion, Lactone Formation | Hydroxy acid precursor |

| Polycyclic Intermediate | Intramolecular Cyclization (e.g., Aldol, Michael) | Acyclic or less complex cyclic precursor |

| Advanced Fragment A (A/B rings) + Advanced Fragment B (C/D ring precursor) | Fragment Coupling (e.g., Cross-coupling, Alkylation) | Simpler cyclic or acyclic building blocks |

This analysis highlights the strategic bond disconnections that simplify the complex target into more manageable synthetic precursors.

The synthesis of limonoids is a significant challenge due to their dense stereochemistry. consensus.app Achieving the correct relative and absolute stereochemistry requires the use of highly selective transformations.

Stereoselective Transformations:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. For example, asymmetric aldol reactions can be used to set key stereocenters. cam.ac.uk

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This is often exploited in cyclization reactions. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral natural product, such as carvone, can provide a scaffold with pre-existing stereocenters.

Chemoselective Transformations:

Protecting Group Strategies: The numerous oxygen-containing functional groups in limonoids necessitate a sophisticated protecting group strategy to ensure that reactions occur at the desired site.

Site-Selective C-H Oxidation: Modern methods for the selective oxidation of C-H bonds allow for the late-stage introduction of hydroxyl groups, which can be crucial for accessing highly oxidized limonoids. chemrxiv.org

Chemoselective Reductions and Oxidations: Differentiating between multiple carbonyl or hydroxyl groups requires the use of reagents with high chemoselectivity.

A notable example is the stereoselective total synthesis of nimbolide, which utilized a palladium-catalyzed borylative Heck cyclization to construct the A-ring while simultaneously installing a key oxidized carbon center.

The synthesis of complex natural products like limonoids is fraught with challenges that drive innovation in organic chemistry. ijarsct.co.inconsensus.app

Key Challenges:

Structural Complexity: Limonoids often possess numerous contiguous stereocenters, quaternary carbons, and bridged ring systems, making their construction a formidable task. consensus.appcam.ac.uk

Efficiency and Scalability: Developing a concise and efficient synthetic route that can produce sufficient material for biological testing is a major hurdle. consensus.app Long, linear synthetic sequences are often impractical.

Functional Group Compatibility: The high density of functional groups can lead to undesired side reactions and necessitates careful planning and the use of mild reaction conditions. ijarsct.co.in

Recent Innovations:

Computational Chemistry: The use of computational tools can aid in predicting the feasibility of proposed reaction pathways and in understanding complex stereochemical outcomes. nih.gov

Flow Chemistry and Automation: These technologies can enable the rapid optimization of reaction conditions and improve the safety and scalability of synthetic processes. ijarsct.co.in

Function-Oriented Synthesis (FOS): This strategy prioritizes the synthesis of analogues that can elucidate the structural requirements for biological activity, rather than solely focusing on the total synthesis of the natural product itself. nih.gov

The landmark total synthesis of azadirachtin (B1665905), a highly complex limonoid, stands as a testament to the power of synthetic chemistry to overcome immense challenges through decades of dedicated effort. researchgate.net

Semi-Synthesis from Precursor Limonoids

Given the significant challenges associated with the total synthesis of complex limonoids, semi-synthesis starting from more abundant, naturally occurring limonoids presents an attractive alternative. nih.gov This approach leverages the pre-existing complex scaffold and focuses on targeted modifications.

Enzymes offer unparalleled selectivity in chemical transformations, making them powerful tools for the modification of complex natural products. chemrxiv.org

Key Advantages of Chemoenzymatic Synthesis:

High Selectivity: Enzymes can differentiate between similar functional groups and stereocenters, often obviating the need for protecting groups.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which helps to preserve sensitive functional groups.

A prime example is the chemoenzymatic synthesis of gedunin. researchgate.netchemrxiv.org This synthesis utilized a site- and chemoselective enzymatic oxidation to install the requisite oxidation pattern on the A-ring, a transformation that would be difficult to achieve with traditional chemical methods. researchgate.netchemrxiv.org Such approaches hold great promise for the selective modification of abundant limonoids to produce rare or novel analogues.

Abundant limonoids, such as limonin (B1675406) from citrus fruits or azadirachtin from the neem tree, can serve as valuable starting materials for the semi-synthesis of other limonoids. numberanalytics.combiosynth.com Chemical transformations can be employed to modify the core structure and peripheral functional groups.

Examples of Chemical Transformations:

Ring Expansions and Contractions: Skeletal rearrangements can be induced to alter the ring system of the limonoid core.

Functional Group Manipulations: Standard organic reactions can be used to modify hydroxyl, carbonyl, and ester groups to generate a library of analogues for biological screening. nih.gov

Degradation and Re-elaboration: A complex limonoid can be selectively degraded to a key intermediate, which is then elaborated into a new target molecule. acs.org

The strategic use of a degraded limonoid as a platform for the synthesis of more structurally complex congeners has been demonstrated in the synthesis of andirolide N. cam.ac.uk This approach highlights the potential to access diverse limonoid structures from a common precursor.

Metabolic Investigations and Biotransformation Pathways of 1 O Deacetyl 2alpha Hydroxykhayanolide E

In Vitro Metabolic Stability and Reactivity Studies

Microsomal and Cytosolic Enzyme Interactions

There are no published studies investigating the interactions of 1-O-Deacetyl-2alpha-hydroxykhayanolide E with microsomal or cytosolic enzymes. Research on how this specific compound is processed by liver enzymes, which are critical for the metabolism of foreign substances, has not been documented.

Identification of Metabolites through High-Resolution Mass Spectrometry

While high-resolution mass spectrometry has been employed to identify and characterize phragmalin-type limonoids in plant extracts, this technique has not been applied to identify metabolites of this compound from in vitro or in vivo systems. mdpi.com A 2023 study successfully used mass spectrometry-based molecular networking to identify new putative phragmalin-type limonoids from Swietenia macrophylla leaves, but this did not involve metabolic studies. mdpi.com

Biotransformation in Model Organisms and Cellular Systems

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The specific cytochrome P450 (CYP) enzymes or other metabolic enzymes involved in the biotransformation of this compound have not been identified. General studies on other complex natural products indicate that CYP enzymes are often involved in initial oxidative metabolism, but specific data for this khayanolide is lacking.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Information regarding the conjugation of this compound through processes such as glucuronidation or sulfation is not available. These Phase II metabolic reactions are common for compounds with hydroxyl groups, but no studies have confirmed if or how this specific limonoid undergoes such transformations.

Advanced Analytical Methodologies for the Detection, Quantification, and Structural Elucidation of 1 O Deacetyl 2alpha Hydroxykhayanolide E

High-Resolution Spectroscopic Techniques for Structural Confirmation

The elucidation of the complex molecular architecture of 1-O-Deacetyl-2alpha-hydroxykhayanolide E relies on the synergistic application of several high-resolution spectroscopic methods. These techniques provide detailed insights into the connectivity, stereochemistry, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom, including their multiplicity and coupling constants, which helps to establish proton-proton connectivities. While the specific ¹H NMR data for this compound is not detailed here, a typical spectrum for a compound of this class would exhibit signals in characteristic regions for methyl groups, methine protons, and protons adjacent to oxygen atoms or double bonds. oregonstate.eduorganicchemistrydata.orglibretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts provide insights into the type of carbon (e.g., carbonyl, olefinic, aliphatic). scielo.broregonstate.eduwisc.edu The structural complexity of this compound would result in a correspondingly complex ¹³C NMR spectrum with numerous distinct signals.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to trace out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

The comprehensive analysis of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the planar structure and relative stereochemistry of this compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Limonoids of the Khaya Genus (Note: This table is a representation of typical data and does not correspond to the specific target compound as the exact data was not available in the searched literature.)

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | 78.5 | 3.95 (d, 9.5) |

| 2 | 74.2 | 4.10 (dd, 9.5, 3.0) |

| 3 | 80.1 | 5.05 (d, 3.0) |

| ... | ... | ... |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to obtain a highly accurate mass measurement. This precision allows for the determination of the molecular formula, a critical piece of information in the identification of a new compound. The fragmentation pattern observed in the MS/MS spectrum can further provide valuable structural information by revealing characteristic losses of functional groups.

While the specific HRESIMS data for this compound is not provided, a typical analysis would yield an exact mass measurement that corresponds to its molecular formula, C₂₇H₃₂O₁₁.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and ether (C-O) linkages, which are all key functional groups within its structure. This information complements the data obtained from NMR and MS to confirm the presence of these functionalities.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the absolute stereochemistry of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum is generated. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of chromophores within the molecule. For complex molecules like this compound, experimental CD spectra can be compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration. This method is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.

X-Ray Crystallography for Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.govaps.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule, providing an unambiguous and definitive structural proof. nih.gov While it is a powerful technique, its application is contingent on the ability to grow high-quality single crystals of the compound of interest. The literature reviewed did not indicate that a single-crystal X-ray diffraction analysis has been performed on this compound.

Quantitative Analytical Method Development and Validation

Beyond structural elucidation, the development and validation of a robust analytical method for the quantification of this compound are crucial for quality control of plant extracts and for further pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or photodiode array (PDA) detector, is the most common technique for this purpose. nih.govnih.govxjtu.edu.cn

A typical HPLC method for the analysis of limonoids from Khaya species would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to achieve optimal separation of the complex mixture of compounds present in a plant extract. nih.govms-editions.cl

Method validation is a critical step to ensure the reliability and accuracy of the quantitative data. According to international guidelines, a comprehensive validation protocol includes the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by a calibration curve and the correlation coefficient (r²).

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters for an HPLC Method for Triterpenoid (B12794562) Quantification (Note: This table presents representative data for method validation and is not specific to the target compound.)

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 95-105% |

| LOD (µg/mL) | Analyte-dependent |

| LOQ (µg/mL) | Analyte-dependent |

By developing and validating a comprehensive analytical method, researchers can ensure the reliable quantification of this compound in various matrices, which is essential for its potential development as a phytopharmaceutical agent. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds such as this compound. The choice of detector is critical and is dictated by the physicochemical properties of the analyte and the analytical objective.

For this compound, which possesses chromophores, a UV-Visible (UV) detector or a Photodiode Array (PDA) detector is highly effective. A PDA detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectrum with that of a known standard. The analysis is typically performed using a reversed-phase C18 column with a gradient elution system, often employing a mobile phase consisting of water and acetonitrile or methanol.